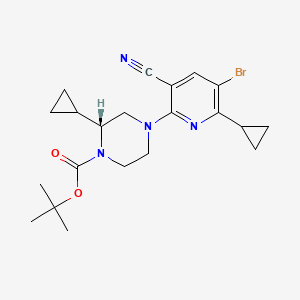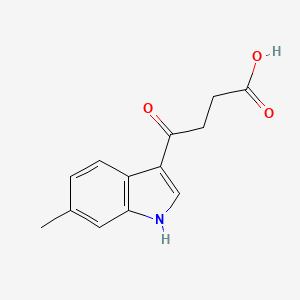![molecular formula C15H13NO2 B12839045 N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B12839045.png)
N-(4'-Formyl[1,1'-biphenyl]-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of biphenyl, featuring a formyl group at the 4’ position and an acetamide group at the 2-yl position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide typically involves the acylation of 4’-formylbiphenyl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4’-Carboxy[1,1’-biphenyl]-2-yl)acetamide.
Reduction: 4’-Hydroxy[1,1’-biphenyl]-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetamide group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4’-Formyl[1,1’-biphenyl]-3-yl)acetamide: Similar structure but with the formyl group at the 3-yl position.
N-(4-Formylphenyl)acetamide: Lacks the biphenyl structure, having only a single phenyl ring.
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide: Formyl group at the 4-yl position.
Uniqueness
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide is unique due to the specific positioning of the formyl and acetamide groups on the biphenyl structure. This arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13NO2 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-[2-(4-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-5-3-2-4-14(15)13-8-6-12(10-17)7-9-13/h2-10H,1H3,(H,16,18) |
InChI Key |
BGPJSIVVVSLJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


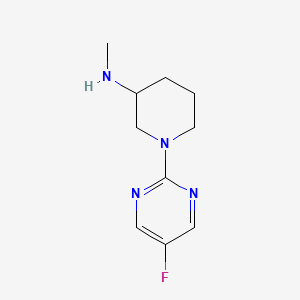
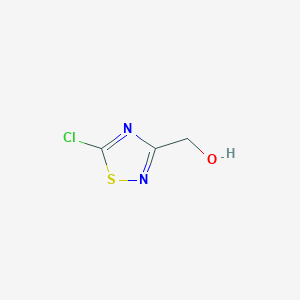

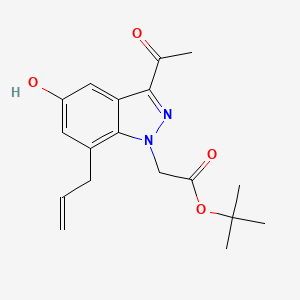
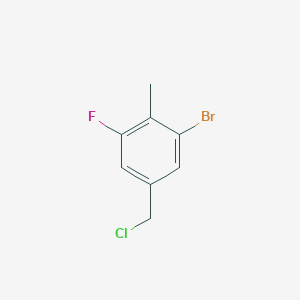
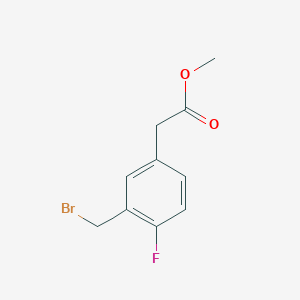
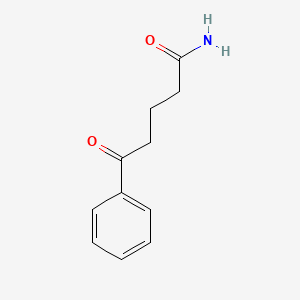
![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide](/img/structure/B12839026.png)
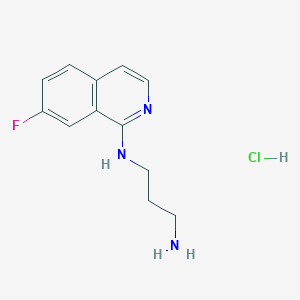
![disodium;[(2R)-3-[(2S)-2,3-dihydroxy-1-phosphonatopropoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B12839036.png)
![4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12839037.png)
